molecular formula C16H16O3 B6364744 2-(2,5-Dimethylphenyl)-5-methoxybenzoic acid CAS No. 1183037-28-6

2-(2,5-Dimethylphenyl)-5-methoxybenzoic acid

Cat. No.: B6364744
CAS No.: 1183037-28-6
M. Wt: 256.30 g/mol
InChI Key: AXPNYNOQWPOMLO-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group at the 5-position and a 2,5-dimethylphenyl group at the 2-position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-5-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,5-dimethylphenyl with 5-methoxybenzoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Another synthetic route involves the Suzuki-Miyaura coupling reaction, where 2,5-dimethylphenylboronic acid is coupled with 5-methoxybenzoic acid under palladium catalysis. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and cost-effectiveness. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-(2,5-Dimethylphenyl)-5-hydroxybenzoic acid.

    Reduction: 2-(2,5-Dimethylphenyl)-5-methoxybenzyl alcohol.

    Substitution: 2-(2,5-Dimethylphenyl)-5-substituted benzoic acid derivatives.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-5-methoxybenzoic acid in biological systems involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

2-(2,5-Dimethylphenyl)-5-methoxybenzoic acid can be compared with other similar compounds such as:

    2-(2,5-Dimethylphenyl)-4-methoxybenzoic acid: Differing only in the position of the methoxy group, this compound may exhibit different reactivity and biological activity.

    2-(2,5-Dimethylphenyl)-5-hydroxybenzoic acid: The hydroxyl group instead of the methoxy group can lead to different chemical properties and applications.

    2-(2,5-Dimethylphenyl)-5-chlorobenzoic acid:

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-10-4-5-11(2)14(8-10)13-7-6-12(19-3)9-15(13)16(17)18/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPNYNOQWPOMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681210
Record name 4-Methoxy-2',5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183037-28-6
Record name 4-Methoxy-2',5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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